A Senior Application Scientist's Guide to [UL-13C6glc]Lactose Monohydrate
A Senior Application Scientist's Guide to [UL-13C6glc]Lactose Monohydrate
Abstract
Stable isotope-labeled compounds are indispensable tools in modern scientific research, providing unparalleled precision in the elucidation of metabolic pathways, quantification of analytes, and understanding of drug disposition. Among these, [UL-13C6glc]Lactose Monohydrate stands out for its utility in gastroenterology, nutrition, and pharmaceutical development. This technical guide provides an in-depth exploration of its chemical structure, physicochemical properties, and core applications. Moving beyond a simple recitation of facts, this document offers expert insights into the causality behind experimental choices, presenting field-proven protocols and validation systems for researchers, scientists, and drug development professionals. We aim to equip the scientific community with the foundational knowledge and practical methodologies required to leverage this powerful tracer molecule to its full potential.
Elucidation of the Chemical Structure
[UL-13C6glc]Lactose Monohydrate is a specialized form of lactose, a disaccharide naturally found in milk.[1][2] Its structure is defined by two key features: the isotopic labeling of its glucose unit and its crystallization with a single water molecule.
The systematic name, 4-O-β-D-galactopyranosyl-D-[UL-13C6]glucose, precisely describes its composition.[3][] A galactose molecule is linked to a glucose molecule via a β-1,4 glycosidic bond. The designation "[UL-13C6glc]" signifies that all six carbon atoms of the glucose moiety have been replaced with the heavy, non-radioactive carbon-13 (¹³C) isotope.[3][] This uniform labeling is critical for its use in mass spectrometry and nuclear magnetic resonance (NMR) based studies, as it provides a distinct and unambiguous mass shift.
The "Monohydrate" suffix indicates that each molecule of the labeled lactose is associated with one molecule of water (H₂O) in its stable, crystalline form.[][5] This water of hydration is an integral part of the crystal lattice and must be accounted for when calculating molecular weight and preparing solutions of precise concentrations.
Caption: Chemical structure of [UL-13C6glc]Lactose Monohydrate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a labeled compound is paramount for its effective use, from storage and handling to the design of robust analytical methods. The properties of [UL-13C6glc]Lactose Monohydrate are summarized below.
| Property | Value | Source(s) |
| Systematic Name | 4-O-β-D-galactopyranosyl-D-[UL-13C6]glucose | [3][] |
| Molecular Formula | C₆[¹³C]₆H₂₂O₁₁·H₂O | [] |
| Molecular Weight | 366.27 g/mol | [] |
| Isotopic Purity | ≥98 atom % ¹³C | [] |
| Chemical Purity | ≥98% (by CP) | [] |
| Appearance | White to off-white powder | |
| Storage Temperature | -20°C | [] |
Expert Insight: The high isotopic and chemical purity are critical for its function as an internal standard or tracer. Impurities could interfere with analytical measurements, leading to inaccurate quantification. Storing at -20°C is recommended to prevent degradation and preserve its integrity over time.[]
Principle of Isotopic Labeling and Analytical Advantages
The core value of [UL-13C6glc]Lactose Monohydrate lies in its stable isotope label. Unlike radioactive isotopes (e.g., ¹⁴C), stable isotopes are non-radioactive and can be used safely in human studies with minimal ethical and regulatory hurdles.[6][7]
The Causality of Choice—Why Use ¹³C?
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Mass Spectrometry (MS): The primary application is in MS-based quantification. The labeled lactose and its metabolic products are heavier than their naturally occurring ¹²C counterparts. This mass difference allows an MS detector to distinguish between the exogenously administered (labeled) and endogenous (unlabeled) compound. When used as an internal standard, it co-elutes with the analyte during chromatography but is separated by mass, enabling highly accurate and precise quantification by correcting for variations in sample preparation and instrument response.[8][9]
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Metabolic Tracer Studies: When ingested, the ¹³C-labeled glucose moiety is absorbed and enters the body's metabolic pools. By tracking the appearance of ¹³C in downstream metabolites (e.g., in blood, urine, or expired CO₂), researchers can non-invasively study lactose digestion, glucose absorption kinetics, and metabolic flux.[6][9] This is particularly valuable for diagnosing lactose malabsorption.[7]
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Nuclear Magnetic Resonance (NMR): The ¹³C nucleus is NMR-active. While less sensitive than proton (¹H) NMR, ¹³C NMR provides detailed structural information. The high isotopic enrichment in [UL-13C6glc]Lactose Monohydrate significantly enhances the signal, facilitating structural elucidation and binding studies.
Key Applications in Research and Drug Development
The unique properties of [UL-13C6glc]Lactose Monohydrate make it a versatile tool across several scientific disciplines.
Gastroenterology: Lactose Digestion and Malabsorption Studies
The gold-standard non-invasive method for diagnosing lactose intolerance is the hydrogen breath test.[10] However, using a ¹³C-labeled substrate offers a more direct measure of digestion and absorption. Following ingestion of [UL-13C6glc]Lactose, the disaccharide must be cleaved by the enzyme lactase in the small intestine. The resulting ¹³C-glucose is then absorbed and metabolized, ultimately producing ¹³CO₂ which is exhaled. The rate and amount of ¹³CO₂ in the breath directly correlate with the efficiency of lactose digestion.[6][7]
Pharmaceutical Development: Excipient and Formulation Studies
Lactose monohydrate is one of the most widely used excipients in the pharmaceutical industry, acting as a filler or binder in tablets and capsules and as a carrier in dry powder inhalers.[1][2][11][12] Isotopically labeled lactose can be used as a tracer to:
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Study the dissolution and release kinetics of a drug product.
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Investigate the physical interaction between the drug substance and the excipient.
-
Assess the stability of the formulation under various conditions.
Analytical Chemistry: Internal Standard for Quantification
In bioanalytical and food science laboratories, accurate quantification of lactose is crucial. [UL-13C6glc]Lactose is an ideal internal standard for methods using liquid chromatography-mass spectrometry (LC-MS).[8][13] By adding a known amount of the labeled standard to a sample (e.g., milk, infant formula, or plasma), the concentration of unlabeled lactose can be determined with high accuracy, correcting for any sample loss or ionization variability during the analytical process.[8][13]
Field-Proven Experimental Workflow: Lactose Quantification in a Low-Lactose Product via LC-MS
This section provides a self-validating protocol for the quantification of residual lactose in a "lactose-free" dairy product, a common quality control challenge.
Objective: To accurately quantify lactose below the typical threshold level (e.g., <0.01 g/100 g) using [UL-13C6glc]Lactose Monohydrate as an internal standard.[14][15]
Experimental Design & Rationale
The workflow employs a protein precipitation step for sample cleanup, followed by hydrophilic interaction liquid chromatography (HILIC) for separation, and tandem mass spectrometry (MS/MS) for detection. The HILIC column is chosen for its superior retention of polar analytes like sugars.[14] The stable isotope-labeled internal standard is critical for achieving the required precision and accuracy at low concentrations.[13]
Caption: Workflow for Lactose Quantification using LC-MS/MS.
Detailed Step-by-Step Protocol
Materials:
-
[UL-13C6glc]Lactose Monohydrate
-
Acetonitrile (LC-MS grade)
-
Ultrapure Water
-
Low-lactose or lactose-free product sample
-
Microcentrifuge tubes and centrifuge
-
Autosampler vials
Protocol Steps:
-
Internal Standard (IS) Stock Preparation:
-
Accurately weigh ~10 mg of [UL-13C6glc]Lactose Monohydrate.
-
Dissolve in a known volume of 50:50 acetonitrile/water to create a 1 mg/mL stock solution.
-
Causality Insight: Using a 50:50 solvent mix ensures solubility and compatibility with the initial mobile phase.
-
Perform serial dilutions to create a working IS solution (e.g., 40 µg/mL).[8]
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards of unlabeled lactose (0.2 to 100 µg/mL).[8]
-
Spike each calibrator with the IS working solution to achieve the same final IS concentration in all standards.
-
Self-Validation: This ensures the ratio of analyte to IS is solely dependent on the analyte concentration, forming the basis of quantification.
-
-
Sample Preparation:
-
Accurately weigh 1.0 g of the homogenized liquid dairy sample into a 15 mL centrifuge tube.
-
Add 900 µL of 70% acetonitrile aqueous solution containing the internal standard.[14]
-
Vortex vigorously for 1 minute to ensure thorough mixing and to precipitate proteins.
-
Causality Insight: Acetonitrile is an effective protein precipitating agent and is compatible with the HILIC mobile phase.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the clear supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC with a HILIC column (e.g., BEH Amide, 2.5 µm).[8]
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of buffer (e.g., ammonium formate).
-
MS System: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both unlabeled lactose and [UL-13C6glc]Lactose.
-
-
Data Processing:
-
Integrate the chromatographic peaks for both the analyte and the IS.
-
Calculate the peak area ratio (Lactose Area / IS Area).
-
Plot the peak area ratios of the calibration standards against their concentrations to generate a calibration curve.
-
Determine the concentration of lactose in the unknown sample by interpolating its peak area ratio from the calibration curve.
-
Conclusion
[UL-13C6glc]Lactose Monohydrate is more than just a labeled molecule; it is a precision tool that enables researchers to ask and answer complex biological and chemical questions with a high degree of confidence. Its applications in metabolic research, particularly in the non-invasive diagnosis of lactose malabsorption, and its role as an indispensable internal standard for quantitative analysis, underscore its value in both clinical and industrial settings. By understanding its fundamental structure and employing robust, validated methodologies as outlined in this guide, scientists and developers can ensure the integrity and accuracy of their results, driving innovation and deeper understanding in their respective fields.
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